An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications
An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Biotinyl Cap PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), is a phospholipid derivative of significant interest in various fields of biological and pharmaceutical research. Its unique structure, combining the physicochemical properties of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675), makes it an invaluable tool for targeted drug delivery, immunoassays, and the study of membrane interactions. This guide provides a comprehensive overview of the structure, properties, and key applications of 18:1 Biotinyl Cap PE, complete with detailed experimental protocols and data presented for clarity and practical use.
Molecular Structure and Properties
18:1 Biotinyl Cap PE is an amphipathic molecule with a distinct polar headgroup and nonpolar tails. This structure dictates its self-assembly into lipid bilayers, forming vesicles such as liposomes.
The key components of the 18:1 Biotinyl Cap PE molecule are:
-
18:1 Acyl Chains: Two oleoyl (B10858665) chains, which are unsaturated fatty acids with a single double bond. These chains form the hydrophobic tail of the phospholipid.
-
Glycerol Backbone: A central three-carbon molecule to which the acyl chains and the phosphate (B84403) group are attached.
-
Phosphoethanolamine (PE) Headgroup: A hydrophilic group that constitutes the polar head of the phospholipid.
-
Caproyl (Cap) Spacer: A six-carbon acyl chain that acts as a linker, extending the biotin moiety away from the lipid bilayer surface. This spacing minimizes steric hindrance and facilitates the binding of biotin to streptavidin or avidin.
-
Biotin: A vitamin that exhibits an exceptionally high affinity for the proteins avidin and streptavidin.
Physicochemical Properties
A summary of the key quantitative properties of 18:1 Biotinyl Cap PE is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PS |
| Molecular Weight | 1105.47 g/mol |
| Exact Mass | 1104.69011254 g/mol |
| CAS Number | 384835-51-2 |
| Physical Form | Powder or dissolved in chloroform (B151607) |
| Purity | >99% (TLC) |
| Storage Temperature | -20°C |
| Solubility | Soluble in chloroform, methanol, and ethanol. |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), DOPE-Biotin-Cap |
Structural Visualization
The following diagram illustrates the molecular structure of 18:1 Biotinyl Cap PE.
Experimental Protocols
Preparation of Biotinylated Liposomes via Thin Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18:1 Biotinyl Cap PE using the thin film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
18:1 Biotinyl Cap PE
-
Cholesterol (optional, for modulating membrane fluidity)
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the primary phospholipid, 18:1 Biotinyl Cap PE, and cholesterol (if used) in the organic solvent in a round-bottom flask. A typical molar ratio is 94:1:5 (DOPC:Biotinyl Cap PE:Cholesterol), but this can be varied depending on the desired density of biotin on the liposome surface.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersal of the lipid film, the flask can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To produce LUVs with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. Typically, 10-20 passes are sufficient to obtain a homogenous population of vesicles.
-
-
Purification (Optional):
-
To remove any unencapsulated material from the liposome suspension, size exclusion chromatography can be performed.
-
Streptavidin Binding to Biotinylated Liposomes: The "Sandwich" Technique
This protocol outlines a common application of biotinylated liposomes, where they are used to capture a biotinylated molecule of interest via a streptavidin bridge.
Materials:
-
Biotinylated liposomes (prepared as described above)
-
Streptavidin
-
Biotinylated molecule of interest (e.g., antibody, protein, DNA)
-
Buffer (e.g., PBS, pH 7.4)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Streptavidin Coating:
-
Incubate the biotinylated liposomes with an excess of streptavidin in buffer for 30-60 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.
-
-
Removal of Unbound Streptavidin:
-
Separate the streptavidin-coated liposomes from unbound streptavidin using a suitable method such as size exclusion chromatography or centrifugation.
-
-
Capture of Biotinylated Molecule:
-
Incubate the streptavidin-coated liposomes with the biotinylated molecule of interest for 30-60 minutes at room temperature. The free biotin-binding sites on the streptavidin will capture the biotinylated molecule.
-
-
Washing:
-
Wash the liposomes to remove any unbound biotinylated molecules.
-
-
Detection/Analysis:
-
The resulting complex can then be used in various downstream applications, and the captured molecule can be detected using an appropriate method (e.g., fluorescence, enzyme activity).
-
Applications in Research and Drug Development
The unique properties of 18:1 Biotinyl Cap PE have led to its widespread use in a variety of applications:
-
Targeted Drug Delivery: Biotinylated liposomes can be used to deliver therapeutic agents to specific cells or tissues. By pre-targeting the site of interest with a streptavidin-conjugated antibody, the biotinylated liposomes can be directed to that location, enhancing drug efficacy and reducing off-target effects.
-
Immunoassays: The high-affinity biotin-streptavidin interaction provides a robust and sensitive method for detecting and quantifying analytes. Biotinylated liposomes can be used as signal amplification reagents in various assay formats, such as ELISA and lateral flow assays.
-
Biosensors: Biotinylated lipid bilayers can be assembled on solid supports to create biosensor surfaces. These surfaces can be used to study protein-lipid interactions, membrane fusion events, and other biological processes in a controlled environment.
-
Cellular Imaging: While not inherently fluorescent, 18:1 Biotinyl Cap PE can be used to anchor fluorescently labeled streptavidin or biotinylated fluorescent probes to cell membranes or liposomes for imaging studies.
Conclusion
18:1 Biotinyl Cap PE is a versatile and powerful tool for researchers in the life sciences and drug development. Its well-defined structure and predictable behavior in lipid assemblies, combined with the specificity of the biotin-streptavidin interaction, enable a wide range of applications. The experimental protocols and data provided in this guide serve as a starting point for the successful implementation of 18:1 Biotinyl Cap PE in various research and development endeavors. As our understanding of lipid-based systems continues to grow, the utility of functionalized lipids like 18:1 Biotinyl Cap PE is certain to expand into new and exciting areas of scientific discovery.
